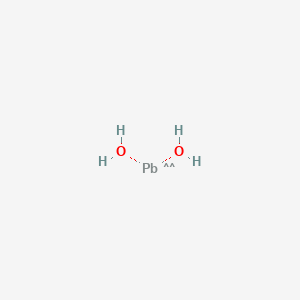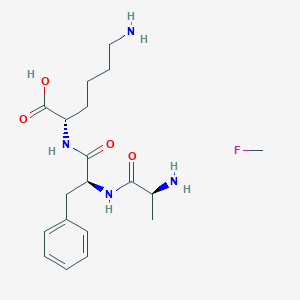
Alanyl-phenylalanyl-lysine fluoromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanyl-phenylalanyl-lysine fluoromethane (APLF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. APLF is a protease inhibitor that has been extensively studied for its ability to inhibit the activity of proteases, which are enzymes that play a crucial role in various biological processes.
Mécanisme D'action
Alanyl-phenylalanyl-lysine fluoromethane inhibits the activity of proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from cleaving its substrate, which ultimately leads to the inhibition of the protease activity.
Effets Biochimiques Et Physiologiques
The inhibition of protease activity by Alanyl-phenylalanyl-lysine fluoromethane has various biochemical and physiological effects. Inhibition of protease activity can lead to the inhibition of various biological processes, including cell proliferation, apoptosis, and inflammation. Alanyl-phenylalanyl-lysine fluoromethane has been shown to inhibit the activity of various proteases, including caspases, which play a crucial role in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Alanyl-phenylalanyl-lysine fluoromethane in lab experiments is its ability to irreversibly inhibit the activity of proteases. This makes it an ideal tool for studying the role of proteases in various biological processes. However, one of the limitations of using Alanyl-phenylalanyl-lysine fluoromethane in lab experiments is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for the study of Alanyl-phenylalanyl-lysine fluoromethane. One of the future directions is the development of Alanyl-phenylalanyl-lysine fluoromethane-based therapeutics for the treatment of various diseases, including cancer and viral infections. Another future direction is the use of Alanyl-phenylalanyl-lysine fluoromethane in the production of recombinant proteins. Additionally, further studies are needed to investigate the potential toxicity of Alanyl-phenylalanyl-lysine fluoromethane and its effects on cell viability and tissue function.
Conclusion:
In conclusion, Alanyl-phenylalanyl-lysine fluoromethane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. Alanyl-phenylalanyl-lysine fluoromethane is a protease inhibitor that has been extensively studied for its ability to inhibit the activity of proteases, which play a crucial role in various biological processes. Future studies are needed to investigate the potential applications of Alanyl-phenylalanyl-lysine fluoromethane in various fields and to address its potential toxicity.
Méthodes De Synthèse
The synthesis of Alanyl-phenylalanyl-lysine fluoromethane involves the reaction of alanyl-phenylalanyl-lysine chloromethyl ketone (APLK) with a fluoromethane derivative. APLK is synthesized by reacting alanyl-phenylalanyl-lysine with chloromethyl ketone. The reaction between APLK and the fluoromethane derivative results in the formation of Alanyl-phenylalanyl-lysine fluoromethane.
Applications De Recherche Scientifique
Alanyl-phenylalanyl-lysine fluoromethane has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and biotechnology. In medicine, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. In biochemistry, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its ability to inhibit the activity of proteases, which play a crucial role in various biological processes. In biotechnology, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its potential use in the production of recombinant proteins.
Propriétés
Numéro CAS |
107573-17-1 |
|---|---|
Nom du produit |
Alanyl-phenylalanyl-lysine fluoromethane |
Formule moléculaire |
C19H31FN4O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane |
InChI |
InChI=1S/C18H28N4O4.CH3F/c1-12(20)16(23)22-15(11-13-7-3-2-4-8-13)17(24)21-14(18(25)26)9-5-6-10-19;1-2/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26);1H3/t12-,14-,15-;/m0./s1 |
Clé InChI |
DEXOLHUUTGWNNJ-XJPBFQKESA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)N.CF |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |
Autres numéros CAS |
107573-17-1 |
Synonymes |
Ala-Phe-Lys-CH2F alanyl-phenylalanyl-lysine fluoromethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



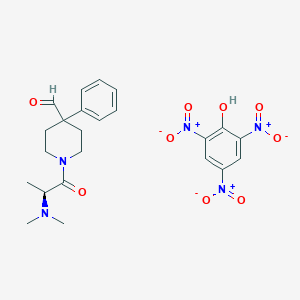
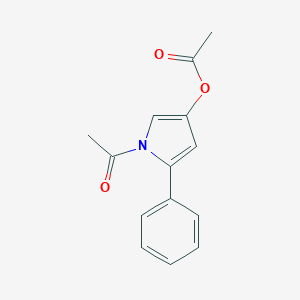
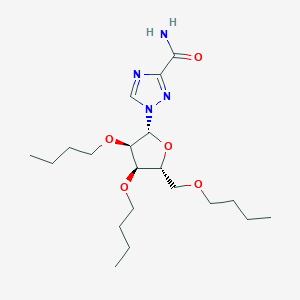
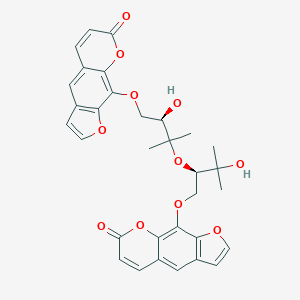
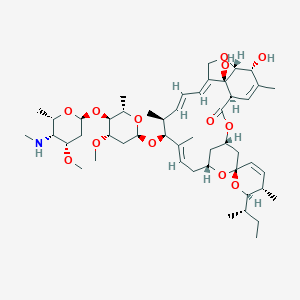
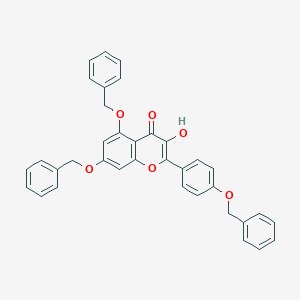
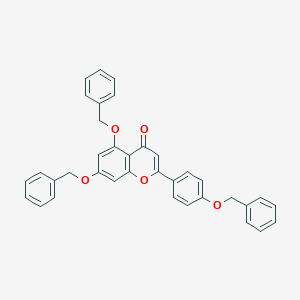
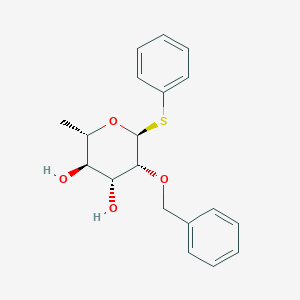
![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)
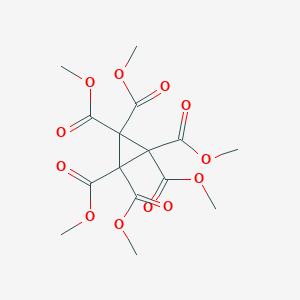

![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

